
Benzene-1,3-dicarboximidamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C8H11ClN4This compound is characterized by the presence of two amidine groups attached to a benzene ring, with the hydrochloride salt form enhancing its solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3-dicarboximidamide;dihydrochloride typically involves the reaction of m-phenylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Benzene-1,3-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Benzene-1,3-dicarboximidamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Benzene-1,3-dicarboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Benzene-1,4-dicarboximidamide;dihydrochloride: Similar structure but with amidine groups at the 1,4-positions.
Benzene-1,2-dicarboximidamide;dihydrochloride: Amidine groups at the 1,2-positions.
Terephthalimidamide dihydrochloride: Another related compound with different positional isomerism.
Uniqueness: Benzene-1,3-dicarboximidamide;dihydrochloride is unique due to its specific positioning of amidine groups at the 1,3-positions on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H12Cl2N4 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC名 |
benzene-1,3-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |
InChIキー |
RDRUXGAWPZVOJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=N)N)C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


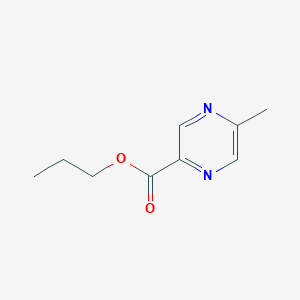
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
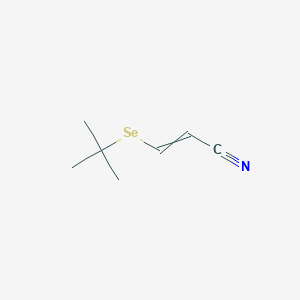
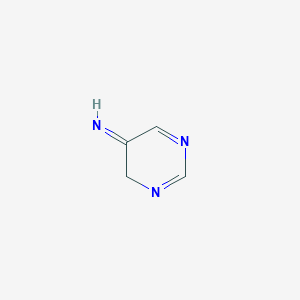
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)

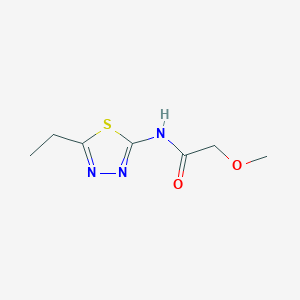
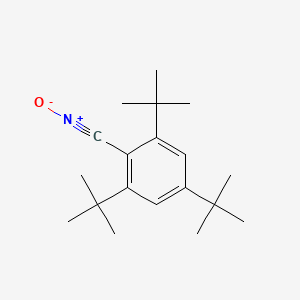
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
